molecular formula C19H23ClN2O4 B12330330 Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate

Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate

Cat. No.: B12330330
M. Wt: 378.8 g/mol
InChI Key: VHQUDDHYBDAKHG-UHFFFAOYSA-N
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Description

Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate is a synthetic carbamate derivative characterized by a quinoline core substituted with chlorine and methoxy groups, a strained cyclopropane ring, and a tert-butyl carbamate moiety. The compound’s molecular formula is C₁₉H₂₂ClN₂O₄, with a molecular weight of 393.85 g/mol. Its structure combines aromaticity (quinoline), steric strain (cyclopropane), and protective-group chemistry (tert-butyl carbamate), making it a versatile intermediate in pharmaceutical synthesis, particularly for antimalarial or anticancer agents .

Properties

Molecular Formula

C19H23ClN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

tert-butyl N-[1-[(4-chloro-6-methoxyquinolin-7-yl)oxymethyl]cyclopropyl]carbamate

InChI

InChI=1S/C19H23ClN2O4/c1-18(2,3)26-17(23)22-19(6-7-19)11-25-16-10-14-12(9-15(16)24-4)13(20)5-8-21-14/h5,8-10H,6-7,11H2,1-4H3,(H,22,23)

InChI Key

VHQUDDHYBDAKHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)COC2=CC3=NC=CC(=C3C=C2OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to the formation of various substituted quinoline compounds .

Scientific Research Applications

Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in critical biological pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other tert-butyl carbamates and quinoline derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate C₁₉H₂₂ClN₂O₄ 393.85 Quinoline, cyclopropane, carbamate Likely intermediate for kinase inhibitors or antimicrobial agents
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Phenethyl, carbamate Lab reagent; non-hazardous, used in general organic synthesis
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate C₁₃H₂₄N₂O₃ 256.34 Cyclohexane, methoxy, carbamate Intermediate in kinase inhibitor synthesis (e.g., for anticancer drugs)
Tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate C₁₇H₂₇ClIN₃O₃ 504.78 Pyrimidine, iodine, carbamate Used in targeted therapies due to halogenated pyrimidine reactivity

Key Differences

Core Structure: The target compound’s quinoline core provides planar aromaticity, enabling π-π stacking interactions critical for binding to biological targets (e.g., DNA or enzymes). In contrast, phenethyl () or cyclohexane-based analogs () lack this feature, reducing target specificity.

Substituent Effects: The 4-chloro-6-methoxyquinolin-7-yl group offers dual electronic effects: chloro (electron-withdrawing) and methoxy (electron-donating), which may fine-tune solubility and metabolic stability. Phenethyl analogs () lack such polarity modulation. Halogenated pyrimidine derivatives (e.g., iodine in ) exhibit distinct reactivity in cross-coupling reactions, unlike the quinoline-based compound.

Synthetic Utility: The tert-butyl carbamate group in all compounds serves as a protective group for amines. However, the target compound’s quinoline-cyclopropane scaffold may require specialized coupling strategies (e.g., Buchwald-Hartwig amination) compared to simpler alkylamine protections in or .

Safety and Handling: While Tert-butyl (4-chlorophenethyl)carbamate is classified as non-hazardous , the target compound’s quinoline moiety (known for genotoxicity) and cyclopropane reactivity likely necessitate stricter handling protocols. Data gaps exist for its acute toxicity.

Biological Activity

Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate, designated by its CAS number 1245794-16-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C₁₉H₂₃ClN₂O₄
Molecular Weight 378.8 g/mol
CAS Number 1245794-16-4
Predicted Boiling Point 505.5 ± 45.0 °C
Density 1.28 ± 0.1 g/cm³

Synthesis Methods

The synthesis of this compound has been explored in several studies. The compound can be synthesized through a multi-step process involving the coupling of cyclopropylamine derivatives with chloroquinoline intermediates. The synthetic route typically involves:

  • Preparation of the Chloroquinoline Derivative : This involves chlorination and methoxylation steps to achieve the desired quinoline structure.
  • Cyclopropylamine Coupling : The cyclopropylamine is then reacted with the chloroquinoline derivative under controlled conditions to form the carbamate linkage.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action appears to involve:

  • Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report:

  • Minimum Inhibitory Concentrations (MIC) : The compound shows MIC values comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the efficacy of this compound against a panel of human tumor cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM across different cell lines.
  • Antimicrobial Assessment :
    • Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound exhibited potent activity with an MIC of 0.72 µg/mL, outperforming several conventional treatments.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the quinoline moiety significantly affect biological activity. Key findings include:

  • Chlorine Substitution : The presence of chlorine at position 4 enhances potency against cancer cells.
  • Methoxy Group Influence : The methoxy group at position 6 is critical for maintaining solubility and bioavailability.

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